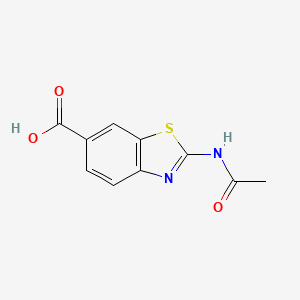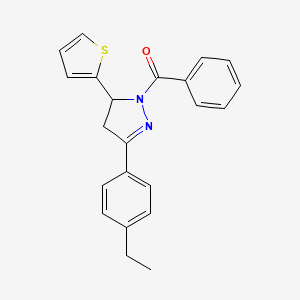
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a methanone group linked to a piperidine ring, which is further substituted with a pyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: Starting from a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.
Substitution with dimethyl groups: The pyrazole ring can be methylated using methyl iodide in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized from a suitable precursor, such as a 1,4-diketone, through a reductive amination process.
Attachment of the pyrazin-2-yloxy group: This can be achieved by reacting the piperidine ring with pyrazin-2-ol in the presence of a suitable coupling agent.
Formation of the methanone linkage: The final step involves the formation of the methanone group, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the piperidine ring.
Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazin-2-yloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole and piperidine rings.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives with various nucleophiles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including potential antimicrobial and anticancer properties.
Industry:
- Potential applications in the development of new materials and catalysts.
- Used in the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets.
Comparison with Similar Compounds
- (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of the pyrazin-2-yloxy group in (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone distinguishes it from similar compounds, potentially leading to different biological activities and reactivity.
- Chemical Properties: The electronic and steric properties of the pyrazin-2-yloxy group can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-14(11(2)19-18-10)15(21)20-7-3-4-12(9-20)22-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUSIVHQYJTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2654330.png)

![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide](/img/structure/B2654332.png)

![[2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine](/img/structure/B2654334.png)
![3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2654335.png)
![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)




![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)
![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
